2-(5-Bromofuran-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile
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Overview
Description
2-(5-Bromofuran-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is an organic compound that features a brominated furan ring and an azetidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:
Bromination of Furan: The furan ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The brominated furan and azetidine derivatives can be coupled using nucleophilic substitution or other coupling reactions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Products may include furanones or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromofuran-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromofuran-2-yl)acetonitrile: Lacks the azetidine moiety.
2-(3-Hydroxyazetidin-1-yl)acetonitrile: Lacks the brominated furan ring.
Uniqueness
The presence of both the brominated furan ring and the azetidine moiety in 2-(5-Bromofuran-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile makes it unique and potentially more versatile in its applications compared to similar compounds.
Properties
Molecular Formula |
C9H9BrN2O2 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C9H9BrN2O2/c10-9-2-1-8(14-9)7(3-11)12-4-6(13)5-12/h1-2,6-7,13H,4-5H2 |
InChI Key |
NJLBDGVNXTYEBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CC=C(O2)Br)O |
Origin of Product |
United States |
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